REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[CH2:10]([SH:14])[C:11](O)=[O:12]>C1(C)C=CC=CC=1>[SH:14][CH2:10][C:11]([NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:12]
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Name
|
|
Quantity
|
7.6615 g
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Type
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reactant
|
Smiles
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COC=1C=C(N)C=CC1
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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4.75 mL
|
Type
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reactant
|
Smiles
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C(C(=O)O)S
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux
|
Type
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CUSTOM
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Details
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water collected in an Dean and Stark apparatus overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
formed which
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Type
|
CUSTOM
|
Details
|
were collected at the pump
|
Type
|
CUSTOM
|
Details
|
The title compound (which was sufficiently pure for the next reaction)
|
Type
|
CUSTOM
|
Details
|
was obtained as a white solid, yield 9.233 g
|
Name
|
|
Type
|
|
Smiles
|
SCC(=O)NC1=CC(=CC=C1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |